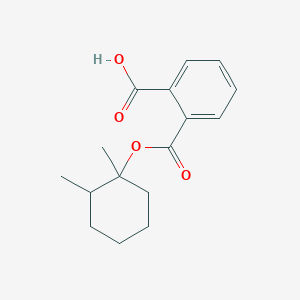

(Dimethylcyclohexyl)hydrogen phthalate

Description

Contextual Overview of Phthalate (B1215562) Ester Research Domains

Research on phthalate esters spans a wide array of scientific disciplines. In environmental science, studies focus on their occurrence, fate, and transport in various environmental compartments, including water, soil, and air. The biodegradation of phthalates by microorganisms is a significant area of investigation, with researchers identifying various bacterial and fungal strains capable of breaking down these compounds. mdpi.comresearchgate.netnih.gov Toxicological studies, although outside the direct scope of this article, form a large body of research into the potential effects of phthalates on living organisms. Furthermore, analytical chemistry plays a crucial role in developing sensitive and selective methods for the detection and quantification of phthalates and their metabolites in complex matrices. cdc.govenv.go.jpcdc.govthermofisher.com

Significance of (Dimethylcyclohexyl)hydrogen Phthalate in Contemporary Environmental and Chemical Sciences Research

While research on more common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) is abundant, this compound holds significance as a metabolite of its corresponding diester, Di(dimethylcyclohexyl) phthalate. The presence of monoesters like this compound in environmental samples is an indicator of the initial stages of phthalate degradation. researchgate.net Understanding the formation and subsequent fate of this monoester is crucial for a complete picture of the environmental transformation of its parent compound. Its unique dimethylcyclohexyl group also presents an interesting case for studying the influence of alicyclic structures on the rate and pathway of biodegradation, as the steric hindrance of such bulky side chains can affect enzymatic activity. researchgate.net

Structural and Mechanistic Considerations of this compound within Phthalate Metabolism and Environmental Transformation Studies

The metabolism and environmental transformation of phthalates are primarily initiated by the hydrolysis of one or both of the ester linkages. researchgate.netnih.gov In the case of Di(dimethylcyclohexyl) phthalate, the first step is the enzymatic hydrolysis to form this compound and a corresponding dimethylcyclohexanol. This reaction is often catalyzed by non-specific esterases and lipases present in various organisms and the environment. researchgate.net

The structure of this compound, with its bulky dimethylcyclohexyl group, is a key determinant of its subsequent transformation. The rate of hydrolysis of the second ester group to form phthalic acid can be influenced by the steric hindrance presented by this alicyclic ring. researchgate.net Following the formation of phthalic acid, further degradation typically proceeds through aerobic pathways involving dioxygenase-catalyzed ring cleavage, ultimately leading to intermediates of central metabolism. nih.gov The dimethylcyclohexyl moiety, once released, would likely undergo its own set of metabolic transformations, potentially involving oxidation and ring cleavage.

The abiotic degradation of phthalates, such as through hydrolysis, is also a relevant environmental transformation process, although it generally occurs at a slower rate than microbial degradation. researchgate.net The rate of abiotic hydrolysis is influenced by factors such as pH and temperature. researchgate.net

Table 1: Key Research Findings on Phthalate Ester Metabolism and Transformation

| Research Area | Key Findings | Relevant Compounds |

| Metabolism | Phthalate diesters are initially hydrolyzed to their corresponding monoesters. nih.gov | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) |

| Further metabolism involves oxidation of the alkyl side chain. nih.gov | Mono(2-ethylhexyl) phthalate (MEHP) | |

| Environmental Transformation | Biodegradation by microorganisms is a major pathway for phthalate removal from the environment. mdpi.comresearchgate.netnih.gov | Various phthalate esters |

| Abiotic hydrolysis contributes to degradation, influenced by pH and temperature. researchgate.net | General phthalate esters | |

| Structural Influence | The length and structure of the alkyl side chain affect the rate of enzymatic hydrolysis. researchgate.netnih.gov | Phthalates with varying alkyl chains |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H20O4 |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | 2-[(1,2-dimethylcyclohexyl)oxycarbonyl]benzoic acid |

| CAS Number | 1322-94-7 |

Structure

3D Structure

Properties

Molecular Formula |

C16H20O4 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

2-(1,2-dimethylcyclohexyl)oxycarbonylbenzoic acid |

InChI |

InChI=1S/C16H20O4/c1-11-7-5-6-10-16(11,2)20-15(19)13-9-4-3-8-12(13)14(17)18/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,17,18) |

InChI Key |

IBQUTAWFRDBINE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(C)OC(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dimethylcyclohexyl Hydrogen Phthalate

Esterification Pathways for (Dimethylcyclohexyl)hydrogen Phthalate (B1215562) Synthesis

The primary route for the synthesis of (Dimethylcyclohexyl)hydrogen phthalate, a phthalate monoester, is through the direct esterification of phthalic anhydride (B1165640) with dimethylcyclohexanol. This reaction is the first and typically rapid step in the production of phthalate esters. researchgate.net

The formation of this compound from phthalic anhydride and dimethylcyclohexanol proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of dimethylcyclohexanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride molecule. This attack leads to the opening of the five-membered anhydride ring, resulting in the formation of the monoester, which contains one ester group and one free carboxylic acid group.

This reaction can be conducted without a catalyst, but it is often accelerated by the presence of either an acid or a base catalyst.

Acid Catalysis: Acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), are commonly employed in esterification reactions. google.comresearchgate.netresearchgate.net The mechanism involves the protonation of a carbonyl oxygen on the phthalic anhydride by the acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of dimethylcyclohexanol. The subsequent ring-opening yields the final monoester product.

Base Catalysis: Certain bases can also catalyze the reaction. Nucleophilic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), operate through a different mechanism. ncsu.edu DMAP first reacts with phthalic anhydride to form a highly reactive N-phthaloylpyridinium intermediate. ncsu.edu This intermediate is significantly more electrophilic than phthalic anhydride itself and is readily attacked by the dimethylcyclohexanol, leading to the formation of the monoester and regeneration of the DMAP catalyst. ncsu.edu

| Catalyst Type | Example(s) | Role in Reaction |

| Acid Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | Protonates the carbonyl oxygen of phthalic anhydride, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack. google.com |

| Base (Nucleophilic) Catalyst | 4-Dimethylaminopyridine (DMAP) | Reacts with phthalic anhydride to form a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the alcohol. ncsu.edu |

| Metal-Based Catalyst | Titanium, Zirconium, and Tin-based catalysts | Can be used, particularly in the subsequent conversion to diesters, by acting as Lewis acids to activate the carbonyl group. google.com |

Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high purity. This involves the careful control of several reaction parameters. The primary challenges include preventing the formation of the diester byproduct, di(dimethylcyclohexyl) phthalate, and minimizing side reactions like the dehydration of the secondary alcohol, especially under acidic conditions. google.com

Key optimization parameters include:

Molar Ratio of Reactants: The stoichiometry of phthalic anhydride to dimethylcyclohexanol is a critical factor. Using an equimolar ratio or a slight excess of phthalic anhydride can favor the formation of the monoester. Conversely, a large excess of the alcohol would promote the formation of the diester.

Reaction Temperature: The reaction is typically heated to facilitate the dissolution of phthalic anhydride and increase the reaction rate. sciencemadness.org However, excessively high temperatures can lead to unwanted side reactions, such as dehydration of the dimethylcyclohexanol or the conversion of the monoester to the diester. google.com A temperature range of 100-150°C is often employed for monoester synthesis. asianpubs.orggoogle.com

Catalyst Concentration: The amount of catalyst must be carefully controlled. While a higher catalyst concentration can increase the reaction rate, it can also promote the formation of byproducts. For instance, strong acid catalysts can cause dehydration of the cycloalkanol. google.com

Reaction Time: The reaction to form the monoester is generally fast. researchgate.net Monitoring the reaction progress, for example by measuring the acid number of the reaction mixture, allows for the reaction to be stopped once the consumption of phthalic anhydride is complete, thereby minimizing the formation of the diester.

Purification of the resulting this compound typically involves separating it from unreacted starting materials and the primary byproduct, di(dimethylcyclohexyl) phthalate. A common laboratory method involves cooling the reaction mixture and treating it with an aqueous base solution, such as sodium hydroxide. google.com The monoester, with its acidic carboxylic group, dissolves in the aqueous phase as its sodium salt, while the neutral diester and unreacted alcohol can be removed by extraction with an organic solvent like benzene (B151609) or ether. google.com Subsequent acidification of the aqueous layer precipitates the purified this compound, which can then be collected by filtration and dried. google.com

| Parameter | Condition | Rationale | Potential Issues |

| Molar Ratio (Anhydride:Alcohol) | 1:1 | Favors monoester formation. | Incomplete conversion if alcohol is lost. |

| Temperature | 100-150°C | Increases reaction rate and solubility. asianpubs.orggoogle.com | Higher temperatures can promote diester formation and alcohol dehydration. google.com |

| Catalyst | Low concentration or no catalyst | Minimizes side reactions. | Slower reaction rate. |

| Reaction Time | Monitored (e.g., until anhydride dissolves) | Maximizes monoester yield while minimizing diester formation. | Insufficient time leads to low conversion. |

| Purification | Base extraction followed by acidification | Separates acidic monoester from neutral diester and alcohol. google.com | Requires multiple steps and solvent use. |

Advanced Derivatization Techniques for Analytical and Mechanistic Studies of this compound

For analytical purposes, particularly for gas chromatography (GC) coupled with mass spectrometry (GC-MS), this compound often requires derivatization. The presence of a polar carboxylic acid group makes the molecule thermally labile and prone to adsorption on GC columns, leading to poor peak shape and inaccurate quantification. nih.gov Derivatization converts the carboxylic acid into a less polar, more volatile functional group.

Common derivatization strategies include:

Silylation: This is a widely used technique where the acidic proton of the carboxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation. The resulting TMS ester is significantly more volatile and thermally stable, making it ideal for GC analysis. researchgate.net

Methylation: The carboxylic acid can be converted into a methyl ester using reagents like methyl chloroformate or diazomethane. This derivatization also increases volatility and improves chromatographic performance. A method using methyl chloroformate has been developed for the analysis of various phthalate monoesters. nih.gov

Isotopic Labeling: For advanced quantitative studies using mass spectrometry (isotope dilution mass spectrometry), derivatization can be performed with isotopically labeled reagents, such as deuterated silylating agents (e.g., d₁₈-BSTFA). researchgate.net This allows for the creation of an internal standard that has nearly identical chemical and physical properties to the derivatized analyte, leading to highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. researchgate.net

While derivatization is a common requirement for GC-based methods, alternative analytical approaches can circumvent this step. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is well-suited for the direct analysis of polar compounds like phthalate monoesters without derivatization. chromatographyonline.com Additionally, recent advancements in GC techniques, such as optimizing injection parameters (e.g., temperature and pressure), have shown promise in the direct analysis of some phthalate monoesters, reducing sample preparation time and avoiding the use of potentially hazardous derivatizing agents. nih.govnih.govresearchgate.net

| Derivatization Technique | Reagent Example(s) | Resulting Functional Group | Purpose / Advantage |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability for GC-MS analysis. researchgate.net |

| Methylation | Methyl Chloroformate | Methyl Ester | Increases volatility for GC-MS analysis. nih.gov |

| Isotopic Labeling | Deuterated BSTFA (d₁₈-BSTFA) | Isotopically Labeled TMS Ester | Creates an ideal internal standard for high-precision quantification by isotope dilution mass spectrometry. researchgate.net |

Analytical Characterization and Detection Methodologies for Dimethylcyclohexyl Hydrogen Phthalate

Spectroscopic Techniques in the Elucidation of (Dimethylcyclohexyl)hydrogen Phthalate (B1215562) Structure

Spectroscopy is indispensable for confirming the molecular structure of (Dimethylcyclohexyl)hydrogen phthalate. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (Infrared), and electronic (UV-Vis) spectroscopy each provide unique and complementary information about the compound's chemical environment, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the aromatic protons on the phthalate ring would appear as a multiplet system in the downfield region, typically between 7.5 and 8.0 ppm. The single, acidic proton of the carboxylic acid group would likely be a broad singlet further downfield, its chemical shift being sensitive to solvent and concentration. The protons on the dimethylcyclohexyl ring would produce a complex series of signals in the upfield aliphatic region (approx. 1.0-2.0 ppm), with the methyl groups appearing as distinct singlets or doublets depending on their specific location and stereochemistry.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. acs.org The spectrum would show distinct signals for the two carbonyl carbons (one ester, one carboxylic acid) in the 165-175 ppm range. rsc.org The aromatic carbons would resonate between 128-135 ppm. rsc.org The carbons of the dimethylcyclohexyl moiety, including the two methyl groups, would be found in the upfield region of the spectrum. acs.org

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C-H) | 7.5 - 8.0 | 128 - 135 |

| Carboxylic Acid (O-H) | > 10 (broad) | N/A |

| Ester Carbonyl (C=O) | N/A | 165 - 170 |

| Acid Carbonyl (C=O) | N/A | 170 - 175 |

| Cyclohexyl (C-H) | 1.0 - 2.0 | 25 - 80 |

| Methyl (C-H₃) | 0.8 - 1.2 | 15 - 25 |

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. nih.govresearchgate.net For this compound, the FT-IR spectrum would be dominated by strong absorptions from the two carbonyl groups. The C=O stretching vibration of the carboxylic acid would appear as a broad band around 1700-1725 cm⁻¹, while the ester C=O stretch would be a sharp peak around 1720-1740 cm⁻¹. Other key bands would include the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), C-O stretching vibrations (1100-1300 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and aliphatic C-H stretching from the dimethylcyclohexyl group (2850-3000 cm⁻¹). researchgate.netsemanticscholar.org

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron systems in a molecule. researchgate.net The phthalate moiety contains a benzene (B151609) ring, which will give rise to characteristic UV absorptions due to π → π* electronic transitions. researchgate.net Typically, phthalates exhibit strong absorbance in the UV range between 200 and 300 nm. researchgate.netusm.my

Interactive Table: Expected Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| FT-IR | C-H Stretch (Aliphatic) | 2850 - 3000 |

| FT-IR | C=O Stretch (Ester & Acid) | 1700 - 1740 |

| FT-IR | C=C Stretch (Aromatic) | 1450 - 1600 |

| FT-IR | C-O Stretch | 1100 - 1300 |

| UV-Vis | π → π* Transition | 200 - 300 nm |

Chromatographic and Mass Spectrometric Approaches for this compound Quantification

For the detection and quantification of this compound in environmental or biological samples, chromatographic separation is essential, followed by sensitive detection, typically using mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds like phthalates. gcms.czrestek.com The sample extract is injected into the GC, where the compound is vaporized and separated from other components on a long capillary column, often with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent). oregonstate.edu

Following separation, the compound enters the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). While many phthalate diesters famously produce a characteristic base peak at m/z 149 (protonated phthalic anhydride), the fragmentation of monoesters is different. epa.govresearchgate.netsciforum.net For this compound, expected fragmentation pathways would include the loss of the dimethylcyclohexyl group and the formation of ions corresponding to phthalic acid (m/z 166) or phthalic anhydride (B1165640) (m/z 148), as well as a deprotonated benzoate (B1203000) ion at m/z 121. nih.govnist.gov For sensitive quantification, selected ion monitoring (SIM) is employed, where the instrument focuses only on specific, characteristic ions of the target analyte. oregonstate.eduthermofisher.com

Interactive Table: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Typical Setting |

| GC Column | 30 m x 0.25 mm x 0.25 µm, 5% phenyl-type stationary phase |

| Injection Mode | Splitless or Pulsed Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp ~60-80°C, ramp to ~300-320°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan |

| Key Fragments (Predicted) | m/z 166, 148, 121 |

Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the preferred method for analyzing phthalate monoesters, which are often metabolites of phthalate diesters. nih.govchromatographyonline.com This technique is highly suitable for this compound due to the compound's polarity and the presence of an ionizable carboxylic acid group.

Separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile. sciex.coms4science.at Detection is most effectively performed using electrospray ionization (ESI) in negative ion mode, which will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion. nih.gov

For high selectivity and sensitivity, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. sciex.com The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. sciex.commdpi.com This process minimizes matrix interference and allows for quantification at very low concentrations. researchgate.net

Interactive Table: Typical LC-MS/MS Parameters for Phthalate Monoester Analysis

| Parameter | Typical Setting |

| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, <3 µm) |

| Mobile Phase A | Water with buffer (e.g., ammonium (B1175870) acetate) or weak acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution | Gradient |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]⁻ (Predicted) | m/z 275.1 |

| Product Ions (Predicted) | m/z 121 (deprotonated benzoate), m/z 165 |

Effective sample preparation is critical for accurate quantification, as it serves to isolate and concentrate the target analyte from the sample matrix and remove interfering substances. The ubiquitous nature of phthalates necessitates careful handling to avoid laboratory contamination. sciex.com

For aqueous samples such as drinking or surface water, solid-phase extraction (SPE) is a common and effective technique. thermofisher.comresearchgate.netscispace.com Water is passed through a cartridge containing a sorbent (e.g., polystyrene-divinylbenzene or C18), which retains the phthalate. The analyte is then eluted with a small volume of an organic solvent like ethyl acetate (B1210297) or acetone. scispace.com

For solid matrices like soil and sediment, solvent extraction is required. Techniques include microwave-assisted extraction (MAE), accelerated solvent extraction (ASE), and ultrasonic extraction. researchgate.netthermofisher.comnih.gov A modified "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) approach has also been successfully applied. researchgate.net Common extraction solvents are mixtures of polar and non-polar solvents, such as hexane/acetone or dichloromethane/hexane. The resulting extract often requires a clean-up step, for example using SPE, to remove co-extracted matrix components before instrumental analysis.

Interactive Table: Summary of Extraction Protocols for Phthalates

| Matrix | Technique | Sorbent/Solvent | Key Features |

| Water | Solid-Phase Extraction (SPE) | Polystyrene or C18 | Good for large volumes, provides concentration and cleanup. thermofisher.comresearchgate.net |

| Water | Liquid-Liquid Extraction (LLE) | Dichloromethane or Hexane | Traditional method, can be solvent-intensive. |

| Soil/Sediment | Accelerated Solvent Extraction (ASE) | Dichloromethane/Acetone | Uses elevated temperature and pressure for fast and efficient extraction. thermofisher.com |

| Soil/Sediment | Ultrasonic Extraction | Hexane/Acetone | Uses sound waves to enhance solvent extraction. researchgate.net |

| Soil/Sediment | Microwave-Assisted Extraction (MAE) | Acetonitrile | Uses microwave energy to heat the solvent for rapid extraction. nih.gov |

| Soil/Sediment | QuEChERS | Acetonitrile, followed by cleanup | Fast and effective multi-residue method. researchgate.net |

Method Detection Limits and Quality Assurance in this compound Analysis

The accurate quantification of this compound, particularly at trace levels in complex environmental and biological matrices, is fundamentally dependent on the establishment of sensitive method detection limits and the implementation of rigorous quality assurance and quality control (QA/QC) protocols. While specific analytical performance data for this compound is not widely documented in publicly available scientific literature, the principles for its analysis are well-established based on decades of research on other phthalate esters and their monoester metabolites.

Method Detection Limits (MDLs)

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. For phthalate monoesters, which are structurally similar to this compound, MDLs are highly dependent on the analytical instrumentation, sample matrix, and extraction method. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for their high sensitivity and selectivity.

While direct MDL values for this compound are not specified in the reviewed literature, data for other phthalate monoesters provide context for the detection capabilities of modern analytical methods. For instance, analysis of mono-2-ethylhexyl phthalate (MEHP) and other monoesters using LC-MS can achieve limits of detection in the picogram range (100-300 pg) on-column. researchgate.net For food and environmental samples, detection limits for various phthalates typically fall in the low nanogram per gram (ng/g) or microgram per liter (µg/L) range. researchgate.netnih.gov It is expected that a validated method for this compound would achieve comparable sensitivity.

Table 1: Examples of Method Detection Limits for Related Phthalate Compounds Note: This data is for illustrative purposes to indicate typical detection levels for phthalates and is not specific to this compound.

| Analyte | Abbreviation | Matrix | Method | Example Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| mono-2-ethylhexyl phthalate | MEHP | Standard Solution | LC-APCI-MS | 100 pg | researchgate.net |

| Di-n-butyl phthalate | DBP | Food | GC-MS | 1.4 ng/g | nih.gov |

| Di-(2-ethylhexyl) phthalate | DEHP | Food | GC-MS | 3.7 ng/g | nih.gov |

| Various Phthalates | - | Food | GC-MS | 0.005 - 0.025 mg/L | researchgate.net |

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential to ensure the reliability, accuracy, and defensibility of analytical data for phthalates. Phthalates are ubiquitous in the laboratory environment, stemming from plastic labware, tubing, and solvents, making stringent contamination control a critical aspect of the analytical process. nih.gov Key QA/QC procedures for phthalate analysis include:

Method Blanks: A method blank (an analyte-free matrix) is processed alongside every batch of samples to assess for potential contamination introduced during the entire analytical procedure. Due to the prevalence of compounds like Di-n-butyl phthalate (DBP) and Di-(2-ethylhexyl) phthalate (DEHP), procedural blanks are frequently found to contain detectable levels of these compounds. nih.gov Corrective actions are required if blank concentrations exceed a predetermined threshold, often set at the limit of quantification (LOQ).

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): MS/MSD samples are prepared by spiking a portion of a field sample with a known amount of the analyte(s). They are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. Recovery rates for spiked samples in various matrices are often expected to be within a range of 60% to 110%. researchgate.net

Internal Standards and Surrogates: To correct for variations in extraction efficiency and instrument response, isotopically labeled analogs of the target analytes (e.g., deuterated or ¹³C-labeled compounds) are often used. nih.gov Surrogate standards are added to every sample before extraction to monitor method performance on a sample-by-sample basis. Internal standards are added just before instrumental analysis for precise quantification.

Calibration and Linearity: Instrument calibration is performed using a series of standards to establish a calibration curve, demonstrating the linear relationship between instrument response and analyte concentration. The coefficient of determination (R²) for the curve should typically be ≥ 0.995. researchgate.net

Table 2: Summary of Key Quality Assurance/Quality Control Parameters in Phthalate Analysis

| QC Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Method Blank | Monitors for laboratory-based contamination. | Below the Limit of Quantification (LOQ). |

| Laboratory Control Sample (LCS) | Assesses the accuracy of the method in a clean matrix. | Analyte recovery within a specified range (e.g., 70-130%). |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | Evaluates method accuracy and precision in the sample matrix. | Recovery and Relative Percent Difference (RPD) within established limits. |

| Surrogate Standards | Monitors extraction efficiency for each individual sample. | Recovery within a specified range (e.g., 60-120%). |

| Instrument Calibration | Ensures accurate quantification across a range of concentrations. | Coefficient of Determination (R²) ≥ 0.995. |

Environmental Occurrence and Distribution of Dimethylcyclohexyl Hydrogen Phthalate

Presence of (Dimethylcyclohexyl)hydrogen Phthalate (B1215562) in Aquatic Ecosystems

No data are available on the detection or concentration of (Dimethylcyclohexyl)hydrogen phthalate in surface water, groundwater, or sediment.

Occurrence of this compound in Terrestrial Environments

There is no available information regarding the presence or concentration of this compound in soil or terrestrial biota.

Atmospheric Distribution and Transport of this compound

Information regarding the atmospheric concentration, potential for long-range transport, or deposition of this compound is not documented in the reviewed literature.

Partitioning Behavior of this compound Across Environmental Compartments

Physicochemical properties required to model the environmental partitioning of this compound, such as the octanol-water partition coefficient (Kow), organic carbon-water (B12546825) partition coefficient (Koc), and bioconcentration factor (BCF), are not reported in the available scientific literature.

Environmental Fate and Transformation Pathways of Dimethylcyclohexyl Hydrogen Phthalate

Biodegradation Mechanisms of (Dimethylcyclohexyl)hydrogen Phthalate (B1215562) in Microbial Systems

There is no specific information available in the search results regarding the microbial biodegradation of (Dimethylcyclohexyl)hydrogen phthalate.

Bacterial Metabolism of this compound

No studies detailing the bacterial metabolism of this compound were found.

Fungal Degradation of this compound

No studies detailing the fungal degradation of this compound were found.

Kinetics and Factors Influencing Microbial Degradation of this compound

Data on the kinetics and influencing factors for the microbial degradation of this compound are not available in the provided search results.

Photolytic and Hydrolytic Degradation of this compound

Specific research on the photolytic and hydrolytic degradation pathways of this compound is not present in the available literature.

Sorption and Desorption Dynamics of this compound in Environmental Media

There is no information available concerning the sorption and desorption behavior of this compound in soil, sediment, or other environmental media.

Bioaccumulation and Biotransformation of this compound in Non-Human Organisms

Specific data on the bioaccumulation potential and biotransformation of this compound in non-human organisms could not be located.

Ecological and Mechanistic Studies of Dimethylcyclohexyl Hydrogen Phthalate in Environmental Systems

Ecotoxicological Investigations of (Dimethylcyclohexyl)hydrogen Phthalate (B1215562) in Aquatic Biota (Excluding Adverse Effects Profiles)

No specific ecotoxicological studies concerning the interactions of (Dimethylcyclohexyl)hydrogen phthalate with aquatic biota were identified. Research on other phthalates, such as DEHP, indicates that these compounds can be released into aquatic environments from various sources. nih.gov For instance, DEHP has been detected in surface waters, wastewater, and sludge. nih.gov Studies on different phthalates have shown varying levels of toxicity to aquatic organisms, including algae, crustaceans, and fish. nih.gov However, without specific studies on this compound, it is not possible to provide data on its bioaccumulation, bioconcentration, or biomagnification potential in aquatic food webs.

Impacts of this compound on Microbial Community Structures and Functions

There is no available research specifically investigating the impacts of this compound on microbial communities. In contrast, studies on DMP have shown that it can alter the structure and function of bacterial communities in soil. frontiersin.orgnih.gov For example, DMP contamination has been found to decrease bacterial richness and diversity. frontiersin.orgnih.gov Research on DEHP has demonstrated that some bacterial strains are capable of degrading it, suggesting that microbial communities can be affected by and also respond to the presence of certain phthalates. nih.govmdpi.com The specific effects of this compound on microbial metabolic pathways, enzyme activities, and community composition remain uninvestigated.

Mechanistic Insights into this compound Interactions with Non-Human Biological Systems (Excluding Specific Adverse Effects or Clinical Data)

Specific mechanistic studies detailing the interaction of this compound with non-human biological systems are not present in the available literature. For other phthalates, research has explored their mechanisms of action, including interactions with cellular receptors and signaling pathways. researchgate.net The biodegradation pathways of some phthalates have also been characterized, identifying intermediate metabolites. For example, the biodegradation of DMP can produce phthalic acid as an intermediate. nih.govnih.gov Without dedicated research, the molecular and cellular interactions of this compound, including its uptake, metabolism, and potential for enzymatic degradation in non-human organisms, remain unknown.

Due to the absence of specific data for this compound, no data tables can be generated.

Emerging Research Perspectives on Dimethylcyclohexyl Hydrogen Phthalate

Development of Green Chemistry Approaches for (Dimethylcyclohexyl)hydrogen Phthalate (B1215562) Production

The conventional synthesis of phthalate esters typically involves the esterification of phthalic anhydride (B1165640) with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process, however, can lead to environmental concerns due to the use of corrosive catalysts and the generation of byproducts. Green chemistry principles aim to develop more sustainable and environmentally benign chemical processes. For the production of (Dimethylcyclohexyl)hydrogen phthalate, several green chemistry approaches are being explored.

One promising area of research is the use of solid acid catalysts. These catalysts, such as zeolites, ion-exchange resins, and heteropoly acids, offer several advantages over traditional liquid acid catalysts. They are generally less corrosive, easier to separate from the reaction mixture, and can often be regenerated and reused, which minimizes waste. The synthesis of this compound would proceed in two main stages: the rapid, non-catalytic reaction of phthalic anhydride with dimethylcyclohexanol to form the monoester, followed by a slower, catalyzed esterification to form the diester if desired. researchgate.net For the production of the monoester, controlling the stoichiometry and reaction conditions is crucial.

Another green approach is the use of ionic liquids as catalysts. ias.ac.in Ionic liquids are salts that are liquid at or near room temperature and have negligible vapor pressure, making them attractive as environmentally friendly solvents and catalysts. ias.ac.in Certain acidic ionic liquids have shown high catalytic activity in esterification reactions for producing phthalate plasticizers. ias.ac.in These catalysts can be easily separated from the product and reused, aligning with the principles of green chemistry. ias.ac.in

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a particularly innovative green approach. mdpi.com Lipases, a class of enzymes, have been successfully used for the synthesis of various esters under mild reaction conditions. mdpi.com The high selectivity of enzymes can lead to higher product purity and reduced formation of byproducts. mdpi.com Research into the enzymatic synthesis of monoalkyl phthalates could pave the way for a more sustainable production method for this compound. researchgate.netrsc.org

| Green Chemistry Approach | Catalyst Type | Key Advantages |

| Solid Acid Catalysis | Zeolites, Ion-exchange resins | Reusable, Reduced corrosion, Easier separation |

| Ionic Liquid Catalysis | Functionalized dicationic ionic liquids | Reusable, Low vapor pressure, High catalytic activity ias.ac.in |

| Biocatalysis | Lipases | Mild reaction conditions, High selectivity, Biodegradable mdpi.com |

Novel Applications of this compound in Advanced Materials Science (Excluding Commercial Product Development Details)

While the primary use of many phthalates is as plasticizers in polymers, the unique structure of this compound, with its carboxylic acid group and bulky dimethylcyclohexyl group, suggests potential for novel applications in advanced materials science.

The presence of a carboxylic acid group allows this compound to participate in hydrogen bonding. This property could be exploited in the design of functional polymers and supramolecular assemblies. mdpi.com For instance, it could be incorporated into polymer chains as a monomer or used as an additive to modify the properties of existing polymers through hydrogen-bonding interactions. These interactions can influence the mechanical properties, thermal stability, and morphology of materials.

Furthermore, the bulky and hydrophobic dimethylcyclohexyl group could impart specific properties to materials. In the context of polymer science, such a group could be used to control the spacing between polymer chains, thereby influencing the material's free volume and, consequently, its permeability to gases or liquids. This could be relevant in the development of advanced membrane materials for separation technologies.

Another potential area of research is the use of this compound as a building block for the synthesis of more complex molecules with specific functionalities. The carboxylic acid group can be readily modified through various chemical reactions to introduce other functional groups, leading to the creation of novel materials with tailored properties for applications in areas such as sensors or responsive materials. The development of such materials is an active area of research in materials science. mdpi.com

| Potential Application Area | Key Structural Feature | Possible Functionality |

| Functional Polymers | Carboxylic acid group | Hydrogen bonding, property modification mdpi.com |

| Advanced Membranes | Bulky dimethylcyclohexyl group | Control of polymer chain spacing and permeability |

| Synthesis of Novel Materials | Reactive carboxylic acid group | Building block for more complex functional molecules |

Advanced Modeling and Predictive Analytics for this compound Environmental Behavior

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. Advanced modeling and predictive analytics offer powerful tools to estimate the environmental behavior of substances like this compound, for which extensive experimental data may be lacking.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. QSAR models correlate the chemical structure of a compound with its physicochemical properties and biological activities. nih.govnih.gov For phthalate esters, QSAR models have been developed to predict properties such as toxicity, biodegradability, and bioaccumulation potential. nih.govmdpi.com By inputting the molecular structure of this compound into these models, it is possible to estimate its environmental persistence and potential for ecological risk. nih.gov Key descriptors in these models often include molecular weight, octanol-water partition coefficient (log Kow), and quantum chemical parameters. nih.gov

Multimedia environmental fate models, such as fugacity models, can be used to predict the distribution of a chemical in different environmental compartments, including air, water, soil, and sediment. iwaponline.com These models use the physicochemical properties of the compound, such as its vapor pressure, water solubility, and Henry's Law constant, to simulate its transport and transformation in the environment. researchgate.net For this compound, these properties can be estimated using computational methods if experimental data is unavailable. The models can help to identify the environmental compartments where the compound is likely to accumulate. iwaponline.com

Predictive models can also be used to estimate the biodegradation of this compound. The rate of biodegradation of phthalates is influenced by the length and branching of their alkyl chains. researchgate.net Computational models can simulate the interaction of the molecule with microbial enzymes to predict its susceptibility to degradation. mdpi.com These predictive tools are invaluable for conducting preliminary environmental risk assessments and for prioritizing chemicals for further experimental testing. rsc.orgnih.gov

| Modeling Approach | Predicted Environmental Behavior | Key Input Parameters |

| QSAR Models | Toxicity, Biodegradability, Bioaccumulation nih.govmdpi.com | Molecular structure, log Kow, Quantum chemical parameters nih.gov |

| Multimedia Fate Models | Distribution in air, water, soil, and sediment iwaponline.com | Vapor pressure, Water solubility, Henry's Law constant researchgate.net |

| Biodegradation Models | Rate and extent of microbial degradation mdpi.com | Molecular structure, Interaction with enzymes mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.